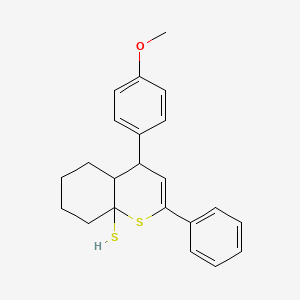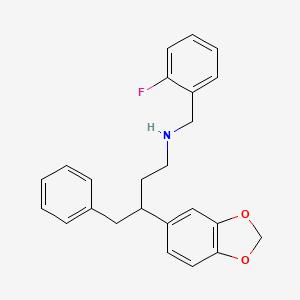
4a,5,6,7,8,8a-Hexahydro-4-(4-methoxyphenyl)-2-phenyl-4H-thiochromene-8a-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol is a complex organic compound that belongs to the class of thiochromenes This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a hexahydro-thiochromene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene ring. This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the thiochromene core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium hydroxide, to facilitate the substitution.
Final Functionalization: The final step involves the introduction of the thiol group at the 8a position of the thiochromene ring. This can be achieved through a thiolation reaction using a thiolating agent like thiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can undergo reduction reactions, particularly at the methoxyphenyl group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Disulfide derivatives
Reduction: Reduced methoxyphenyl derivatives
Substitution: Halogenated or nitrated aromatic compounds
科学研究应用
4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- 4-Methoxyphenylpiperazine
- 4-Methoxyamphetamine
Uniqueness
Compared to similar compounds, 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol stands out due to its unique thiochromene core and the presence of both methoxyphenyl and phenyl groups
属性
分子式 |
C22H24OS2 |
|---|---|
分子量 |
368.6 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-phenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol |
InChI |
InChI=1S/C22H24OS2/c1-23-18-12-10-16(11-13-18)19-15-21(17-7-3-2-4-8-17)25-22(24)14-6-5-9-20(19)22/h2-4,7-8,10-13,15,19-20,24H,5-6,9,14H2,1H3 |
InChI 键 |
XBNFAXGTIQLGTL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C=C(SC3(C2CCCC3)S)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethoxybenzyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031287.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)
![3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15031301.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl pyridine-4-carboxylate](/img/structure/B15031303.png)

![2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
![6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031322.png)
![N-cyclohexyl-7-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031332.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031338.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15031344.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031352.png)
![(4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15031378.png)
